molecular formula C21H19Cl2FN4O2 B2412898 N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1251542-74-1

N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2412898
M. Wt: 449.31
InChI Key: RYKSMTUUYRCZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H19Cl2FN4O2 and its molecular weight is 449.31. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Potential

A study conducted by Iqbal et al. (2017) synthesized derivatives of acetamide bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showing moderate inhibitory activity against various bacterial strains, particularly effective against Gram-negative bacteria. This suggests potential use in developing antibacterial agents (Iqbal et al., 2017).

Antimicrobial Properties

In a similar vein, Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole and found them to exhibit moderate to talented antimicrobial activity. This research highlights the scope for these compounds in antimicrobial applications (Khalid et al., 2016).

Enzyme Inhibition and Hemolytic Activity

Nafeesa et al. (2017) synthesized N-substituted derivatives with acetamide and 1,3,4-oxadiazole derivatives, evaluating their antibacterial and anti-enzymatic potential, as well as their hemolytic activity. This suggests their potential role in enzyme inhibition and evaluating cytotoxic behavior (Nafeesa et al., 2017).

Structural Analysis

The structural analysis of related compounds, as studied by Ismailova et al. (2014), provides insight into the molecular structure and potential interactions of N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide. This is crucial for understanding its chemical properties and potential applications (Ismailova et al., 2014).

Anti-inflammatory Activity

Research by Sunder et al. (2013) into similar compounds revealed significant anti-inflammatory activity, suggesting the potential of N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide in the development of anti-inflammatory drugs (Sunder et al., 2013).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2FN4O2/c22-16-2-1-3-17(19(16)23)25-18(29)12-28-10-8-14(9-11-28)21-27-26-20(30-21)13-4-6-15(24)7-5-13/h1-7,14H,8-12H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKSMTUUYRCZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

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